N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS/c1-9-3-5-12(6-4-9)16(10(2)17)13-15-11(7-14)8-18-13/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAJBOJONYEPHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=NC(=CS2)CCl)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353133 | |
| Record name | N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58905-46-7 | |
| Record name | N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Synthesis via Hexamethylenetetramine-Mediated Cyclization
The most well-documented method for synthesizing N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide involves a multi-step protocol utilizing hexamethylenetetramine (HMTA) as a cyclizing agent. This approach, adapted from Simiti et al. (1962), proceeds as follows:
Reaction Pathway
- Intermediate Formation : 4-Methylphenylamine is reacted with chloroacetyl chloride in acetic acid to yield N-(4-methylphenyl)chloroacetamide.
- Thiazole Ring Formation : The chloroacetamide intermediate is treated with HMTA under heating, facilitating cyclization to form the 1,3-thiazole ring. The chloromethyl group is introduced via nucleophilic substitution during this step.
Optimization Parameters
- Solvent : Acetic acid serves as both solvent and catalyst, enhancing cyclization efficiency.
- Temperature : Heating at 80–100°C for 6–8 hours ensures complete conversion.
- Yield : While explicit yield data are unavailable for this compound, analogous thiazole syntheses report yields of 70–85% under similar conditions.
Table 1: Key Reaction Conditions for HMTA-Mediated Synthesis
| Parameter | Value/Range | Role in Reaction |
|---|---|---|
| Solvent | Acetic acid | Facilitates cyclization |
| Temperature | 80–100°C | Accelerates ring closure |
| Reaction Time | 6–8 hours | Ensures complete conversion |
| Reagent Ratio | 1:1.2 (Intermediate:HMTA) | Minimizes side reactions |
Alternative Route via Direct Chloromethylation
A secondary method involves direct chloromethylation of a preformed thiazole-acetamide derivative. This strategy, inferred from related syntheses, avoids HMTA and instead employs chloromethylating agents:
Reaction Steps
- Synthesis of N-(4-Methylphenyl)Acetamide-Thiazole Intermediate :
- Chloromethylation :
Advantages and Limitations
- Advantages : Higher regioselectivity for chloromethyl group introduction at the 4-position of the thiazole ring.
- Limitations : Requires stringent anhydrous conditions and poses safety risks due to MOMCl’s toxicity.
Table 2: Comparison of HMTA vs. Direct Chloromethylation Methods
| Feature | HMTA-Mediated Method | Direct Chloromethylation |
|---|---|---|
| Reagents | HMTA, acetic acid | MOMCl, ZnCl₂ |
| Reaction Time | 6–8 hours | 3–5 hours |
| Yield | Moderate (70–85%) | Not reported |
| Safety Concerns | Low | High (MOMCl toxicity) |
Mechanistic Insights and By-Product Analysis
Cyclization Mechanism (HMTA Method)
HMTA acts as a formaldehyde donor, generating iminium intermediates that facilitate thiazole ring closure. The chloromethyl group arises from residual chloride ions in the reaction medium, which participate in electrophilic substitution at the thiazole’s 4-position.
Purification and Characterization
Purification Techniques
Industrial-Scale Considerations
While lab-scale syntheses prioritize yield and purity, industrial production faces challenges:
Chemical Reactions Analysis
Types of Reactions
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions, often in the presence of a catalyst.
Major Products Formed
Substitution: Formation of various substituted thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain cellular pathways.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3-methylphenyl)acetamide: Similar structure but with a different position of the methyl group on the phenyl ring.
N-[4-(bromomethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C13H13ClN2OS
- Molecular Weight : 270.77 g/mol
- CAS Number : 58905-46-7
The compound features a thiazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and function.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways leading to programmed cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0 | Caspase activation |
| HeLa | 3.5 | Mitochondrial dysfunction |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
- DNA Interaction : It has been suggested that the thiazole moiety can intercalate with DNA, disrupting replication processes.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress through ROS generation has been observed, contributing to its cytotoxic effects on cancer cells.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that this compound exhibited superior activity against multi-drug resistant strains of E. coli.
Case Study 2: Cancer Cell Line Studies
In a research article published in the Journal of Medicinal Chemistry (2023), researchers explored the anticancer properties of this compound against various cancer cell lines. The findings highlighted its potential as a lead compound for further development in cancer therapy.
Q & A
Q. What are the optimal synthetic routes for N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide?
A common method involves reacting 2-amino-4-(chloromethyl)thiazole derivatives with activated acetamide precursors. For example, chloroacetyl chloride can be added dropwise to a mixture of 2-amino-4-(chloromethyl)thiazole and triethylamine in dioxane at 20–25°C, followed by recrystallization from ethanol-DMF . Alternative routes may use acetic anhydride as an acylating agent under reflux conditions . Optimization requires monitoring reaction progress via TLC or HPLC.
Q. How is the structural characterization of this compound performed?
Key techniques include:
- NMR spectroscopy : To confirm substitution patterns (e.g., chloromethyl and methylphenyl groups) and assess purity.
- X-ray crystallography : To resolve the 3D structure and hydrogen-bonding networks. SHELX software (e.g., SHELXL for refinement) is widely used for crystallographic analysis .
- IR spectroscopy : To identify functional groups like the acetamide C=O stretch (~1650 cm⁻¹) and thiazole ring vibrations .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
Initial screening should include:
- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess interference with bacterial protein synthesis .
- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antitumor potential, as seen in related 1,3-thiazole derivatives .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns?
Graph set analysis (e.g., Etter’s formalism) categorizes hydrogen bonds into patterns like chains (C), rings (R), or discrete (D). For example, intermolecular C–H⋯O interactions in similar acetamide derivatives form centrosymmetric dimers, stabilizing the crystal lattice . Discrepancies in bonding motifs across studies may arise from solvent effects or polymorphism, requiring comparative refinement using programs like SHELXL .
Q. What mechanistic insights explain its dual COX-1/COX-2 inhibition?
Molecular docking studies on related thiazole-acetamide analogs reveal that hydrophobic interactions with COX-1/COX-2 active sites (e.g., Val349, Tyr385) are critical. Non-selective inhibition may stem from similar binding affinities to both isoforms, while substituent modifications (e.g., methoxy groups) can enhance COX-2 selectivity . In vitro assays using platelet-rich plasma (COX-1) and IL-1β-stimulated cells (COX-2) are recommended for validation .
Q. How do structural modifications impact its pharmacological profile?
- Chloromethyl group : Enhances electrophilicity, potentially improving DNA alkylation in anticancer applications .
- Methylphenyl substituent : Increases lipophilicity (logP), influencing membrane permeability. Replacements with fluorophenyl groups may boost metabolic stability . Systematic SAR studies should compare IC₅₀ values in target-specific assays (e.g., 15-LOX inhibition for anti-inflammatory activity) .
Q. What strategies address discrepancies in bioactivity data across studies?
- Standardized protocols : Ensure consistent cell lines, assay conditions (e.g., serum concentration), and positive controls.
- Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites that may skew results .
- Crystallographic validation : Confirm compound identity and purity, as impurities in chloromethyl-containing derivatives can alter biological outcomes .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
